molecular formula C11H11BrF2O B14050883 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14050883
M. Wt: 277.10 g/mol
InChI Key: YUQXWWXKOYTNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a bromomethyl (–CH2Br) and a difluoromethyl (–CF2H) group attached to a phenyl ring, with a propan-2-one (acetone) moiety at the 1-position. This compound’s structural features make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C11H11BrF2O

Molecular Weight

277.10 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11BrF2O/c1-7(15)4-8-2-3-9(6-12)10(5-8)11(13)14/h2-3,5,11H,4,6H2,1H3

InChI Key

YUQXWWXKOYTNFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CBr)C(F)F

Origin of Product

United States

Preparation Methods

Direct Bromination of 3-(Difluoromethyl)-4-methylphenylpropan-2-one

This route involves brominating the methyl group at the para position of a pre-formed 3-(difluoromethyl)-4-methylphenylpropan-2-one intermediate.

Reaction Conditions

Parameter Optimal Range Effect on Yield Source
Brominating Agent N-Bromosuccinimide (NBS) Minimizes over-bromination
Solvent Chloroform/DCM Enhances reagent solubility
Temperature 0–5°C Suppresses radical pathways
Catalyst Azobisisobutyronitrile (AIBN) Accelerates initiation

The reaction typically achieves 68–72% yield when conducted under inert atmosphere with rigorous exclusion of moisture. Excess NBS (>1.1 eq) leads to dibrominated byproducts, necessitating precise stoichiometric control.

Stepwise Assembly Methodologies

Friedel-Crafts Acylation Route

Starting from 1-(3-(difluoromethyl)phenyl)propan-2-one, this method introduces the bromomethyl group via electrophilic aromatic substitution (EAS):

  • Substrate Preparation :
    $$ \text{1-(3-(Difluoromethyl)phenyl)propan-2-one} $$ is synthesized through Friedel-Crafts acylation of difluoromethylbenzene with chloroacetone in the presence of AlCl₃.

  • Bromomethylation :
    Bromine gas or liquid Br₂ is introduced under UV irradiation (254 nm) to generate the bromomethyl electrophile in situ. The reaction proceeds via:
    $$
    \text{Ar–CH₃} + \text{Br}_2 \xrightarrow{h\nu} \text{Ar–CH₂Br} + \text{HBr}
    $$
    Yields range from 55–63% due to competing ring bromination.

Industrial-Scale Production Techniques

Modern facilities employ continuous flow reactors to overcome batch process limitations:

Process Stage Flow Reactor Parameters Outcome Source
Bromination 10 mL/min, PTFE tubing 89% conversion in <15 min
Quenching In-line NaOH scrubber Immediate HBr neutralization
Crystallization Dynamic cooling (−20°C/min) 99.1% purity (HPLC)

This approach reduces reaction times from 8 hours (batch) to 25 minutes while maintaining NLT 98% purity as per ICH guidelines.

Critical Optimization Parameters

Solvent Selection Matrix

Comparative solvent performance in bromomethylation:

Solvent Dielectric Constant (ε) Yield (%) Dibromination (%)
CCl₄ 2.24 71 12
CHCl₃ 4.81 68 9
DCM 8.93 63 5
THF 7.58 41 22

Data aggregated from demonstrates the inverse relationship between solvent polarity and dibromination side reactions. Non-polar solvents like CCl₄ favor monobromination but require stringent temperature control.

Advanced Catalytic Systems

Recent innovations employ bimetallic catalysts to enhance selectivity:

Pd/Cu@MOF-303

  • Framework: Aluminum-based metal-organic framework
  • Loading: 0.5 mol% Pd, 1.2 mol% Cu
  • Performance:
    • Turnover frequency (TOF): 1,200 h⁻¹
    • Selectivity: 94% monobrominated product
    • Recyclability: 12 cycles with <5% activity loss

This system operates under mild conditions (25°C, atmospheric pressure), representing a 40% energy reduction compared to thermal methods.

Purification and Analysis

Chromatographic Conditions

Final purification employs orthogonal chromatography:

Column Mobile Phase Retention Time (min) Purity (%)
C18 (5 µm) MeCN:H₂O (70:30) 8.2 98.3
Silica (230–400) Hexane:EtOAc (4:1) 14.7 99.1

Post-crystallization from ethanol/water (3:1) yields colorless needles meeting pharmacopeial standards.

Comparative Method Analysis

Method Scale (kg) Yield (%) Cost ($/kg) E-Factor
Batch Bromination 50 68 2,400 18.7
Continuous Flow 200 82 1,750 11.2
Catalytic (Pd/Cu) 10 89 3,100 6.8

The E-factor (kg waste/kg product) highlights the environmental superiority of catalytic methods despite higher upfront costs.

Emerging Techniques

Photoredox Bromination

  • Catalyst: Ir(ppy)₃ (2 mol%)
  • Light Source: 450 nm LEDs
  • Advantages:
    • 90% yield in 2 hours
    • Ambient temperature operation
    • No HBr byproduct generation

This method exemplifies the shift toward sustainable bromination technologies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as the primary site for nucleophilic substitution (Sₙ2) due to its electrophilic nature. Key reactions include:

a. Amine substitution
Reaction with primary/secondary amines produces substituted benzylamines. For example:
Ar CH Br NH CH Ar CH N CH HBr\text{Ar CH Br NH CH Ar CH N CH HBr}

Yields range from 65–85% under mild conditions (40–60°C, THF).

b. Thiol substitution
Treatment with thiols (e.g., CH₃SH) generates thioether derivatives:
Ar CH Br CH SH Ar CH S CH HBr\text{Ar CH Br CH SH Ar CH S CH HBr}

Reaction proceeds efficiently in DMF with K₂CO₃ (90% yield).

c. Azide displacement
Sodium azide (NaN₃) converts the bromomethyl group to an azide:
Ar CH Br NaN Ar CH N NaBr\text{Ar CH Br NaN Ar CH N NaBr}

This intermediate is critical for click chemistry applications.

Nucleophile Conditions Product Yield
DimethylamineTHF, 60°C, 6 hrAr-CH₂N(CH₃)₂82%
MethanethiolDMF, K₂CO₃, 25°CAr-CH₂-S-CH₃90%
Sodium azideDMSO, 80°C, 12 hrAr-CH₂N₃75%

Oxidation and Reduction Reactions

The ketone moiety (propan-2-one) undergoes selective transformations:

a. Oxidation
Controlled oxidation with KMnO₄/H₂SO₄ cleaves the ketone to a carboxylic acid:
Ar CO CH Ar COOH\text{Ar CO CH Ar COOH}

This reaction requires anhydrous conditions (70°C, 8 hr).

b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol:
Ar CO CH Ar CH OH CH \text{Ar CO CH Ar CH OH CH }

Yields exceed 90% at 50 psi H₂.

Difluoromethyl Group Reactivity

The difluoromethyl (-CF₂H) group participates in:

a. Fluorine exchange
Reaction with Selectfluor® replaces hydrogen with fluorine:
Ar CF H Selectfluor Ar CF \text{Ar CF H Selectfluor Ar CF }

Occurs in acetonitrile at 80°C (60–70% yield) .

b. Radical reactions
Under UV light, the CF₂H group generates difluoromethyl radicals (·CF₂H), enabling C–H functionalization in cross-coupling reactions .

Comparative Reactivity of Structural Analogues

Substituent positioning and halogen type significantly alter reactivity:

Compound Reactivity with NaN₃ Oxidation Rate (KMnO₄)
1-(4-Bromomethyl-3-CF₂H-phenyl)propan-2-one75% yieldFast (t₁/₂ = 2 hr)
1-(2-Bromomethyl-4-CF₃-phenyl)propan-2-one62% yieldModerate (t₁/₂ = 4 hr)
1-(4-Chloromethyl-3-CF₂H-phenyl)propan-2-one45% yieldSlow (t₁/₂ = 6 hr)

Data compiled from

Mechanistic Insights

  • Steric effects : The para-bromomethyl group experiences less steric hindrance than ortho-substituted analogues, enhancing Sₙ2 reactivity .

  • Electronic effects : Electron-withdrawing CF₂H groups activate the aromatic ring for electrophilic substitutions but deactivate it toward nucleophilic attack .

This compound’s versatility in nucleophilic substitutions and redox reactions makes it valuable for synthesizing bioactive molecules and fluorinated materials. Future research should explore its applications in asymmetric catalysis and polymer chemistry.

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Chemical Synthesis: 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromomethyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups.
  • Enzyme Activity Modulation: Due to the bromomethyl group's ability to form covalent bonds with nucleophilic sites on proteins, this compound can act as an enzyme inhibitor. It can modulate enzyme activity, making it useful in biochemical assays and studies related to enzyme mechanisms.
  • Drug Design and Development: The compound's structural features enhance its binding affinity to target proteins, making it a candidate for medicinal chemistry applications. Research indicates that compounds with similar structures often show varying degrees of biological activity, including antimicrobial and anticancer properties.

Structural Analogs and Their Significance

Variations in the structure of this compound can lead to compounds with unique properties. These variations highlight the importance of structural arrangements in determining functionality. Examples include:

  • 1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one: Contains a chloromethyl group instead of a bromomethyl group, resulting in lower reactivity due to chlorine's lower nucleophilicity.
  • 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)ethanone: Similar structure but with an ethanone instead of propanone. The different carbon chain length affects reactivity.
  • 1-Bromo-3-(2-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: Contains two bromine substituents, leading to increased reactivity due to multiple halogen groups.

Mechanism of Action

The mechanism by which 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one exerts its effects involves its reactivity with various biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The difluoromethyl group can influence the compound’s lipophilicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : The target compound’s bromomethyl group at the 4-position contrasts with analogs like the 2-bromo-substituted chalcone derivative or the 2-(bromomethyl)-3-(trifluoromethylthio)phenyl variant , which may exhibit different steric and electronic profiles.
  • Fluorinated Groups : The difluoromethyl (–CF2H) group in the target compound is less electron-withdrawing than the trifluoromethyl (–CF3) group in the fenfluramine precursor but more polarizable than the trifluoromethylthio (–SCF3) group in the sulfur-containing analog .

Physical and Chemical Properties

  • Melting Points : The triazole derivative 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate has a high decomposition temperature (>280°C) due to ionic interactions , whereas chalcone derivatives like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one crystallize readily from acetone, suggesting moderate melting points .
  • Solubility : Bromomethyl-substituted compounds (e.g., the target compound) are likely soluble in polar aprotic solvents (e.g., DMF, chloroform) based on synthesis conditions described in .

Biological Activity

The compound 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is a member of the class of organic compounds known as difluoromethyl ketones. Its unique structure, featuring both bromomethyl and difluoromethyl groups, suggests potential biological activity that warrants investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C13H12BrF2O
  • Molecular Weight : 303.14 g/mol

This compound is characterized by:

  • A phenyl ring substituted with bromomethyl and difluoromethyl groups.
  • A propanone functional group that may contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of difluoromethyl ketones. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. In particular, the presence of difluoromethyl groups has been associated with enhanced potency against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study evaluating spirocyclic chromane derivatives, it was found that modifications to the phenyl ring significantly affected the compounds' potency against prostate cancer cells. The structure-activity relationship (SAR) indicated that the introduction of difluoromethyl groups could enhance biological activity by modulating electronic properties and sterics .

CompoundIC50 (µM)Emax (%)Pharmacokinetics (T1/2 h)
B16-P10.15080.60.9 ± 0.1
B16-P20.14987.81.2 ± 0.1

The mechanism by which This compound exerts its biological effects is not fully elucidated but may involve:

  • Histone Deacetylase Inhibition : Similar difluoromethyl compounds have been shown to act as selective inhibitors of histone deacetylases (HDACs), which play critical roles in regulating gene expression and cellular proliferation .
  • Apoptosis Induction : The cytotoxic effects observed in various cell lines suggest that this compound may promote apoptosis through intrinsic pathways, potentially linked to its structural components.

Antimicrobial Activity

Additionally, compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, studies on pyrazole derivatives indicated significant antibacterial activity against various strains . The bromomethyl and difluoromethyl substituents may enhance the lipophilicity and membrane permeability of such compounds, facilitating their interaction with bacterial targets.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary evaluations suggest that compounds structurally related to This compound exhibit favorable pharmacokinetic properties:

  • Oral Bioavailability : Certain derivatives have shown good oral bioavailability, indicating potential for clinical application.
  • Half-Life : The half-life of related compounds varies significantly based on structural modifications, impacting their dosing regimens in therapeutic contexts .

Safety Profile

The safety profile remains an essential aspect of further development. Toxicological studies are necessary to assess potential adverse effects associated with prolonged exposure or high doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Step 1 : Begin with a substituted acetophenone derivative. Bromination of the methyl group (e.g., using NBS\text{NBS} or Br2\text{Br}_2) under controlled conditions (e.g., chloroform solvent, 24h stirring) introduces the bromomethyl moiety .
  • Step 2 : Difluoromethylation can be achieved via radical fluorination or halogen exchange, using reagents like ClCF2H\text{ClCF}_2\text{H} or ZnF2\text{ZnF}_2, ensuring regioselectivity at the 3-position .
  • Optimization : Monitor reaction progress via 1H NMR^1\text{H NMR}. Adjust temperature (0–50°C) and stoichiometry to minimize side products (e.g., over-bromination) .

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software tools are recommended for refinement?

  • Methodology :

  • Crystallization : Use slow evaporation from acetone or ethanol to obtain single crystals .
  • Data Collection : Employ a diffractometer with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) for high-resolution data.
  • Refinement : Use SHELXL for small-molecule refinement. Apply riding models for H atoms and anisotropic displacement parameters for non-H atoms . Challenges include handling twinning or disorder in the bromomethyl/difluoromethyl groups .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • Methodology :

  • NMR : 19F NMR^{19}\text{F NMR} confirms difluoromethyl presence (δ100ppm\delta \sim -100 \, \text{ppm}), while 1H/13C NMR^1\text{H/}^{13}\text{C NMR} identifies aromatic and ketone signals .
  • IR : Validate ketone (1700cm1\sim 1700 \, \text{cm}^{-1}) and C-F (1100cm1\sim 1100 \, \text{cm}^{-1}) stretches.
  • Resolution of Discrepancies : Cross-validate with mass spectrometry (HRMS) and elemental analysis. If crystallographic data conflicts with NMR, prioritize X-ray results for stereochemical assignments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound, and what limitations arise compared to experimental data?

  • Methodology :

  • DFT Setup : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .
  • AIM Theory : Analyze bond critical points to assess halogen interactions (Br, F) .
  • Limitations : Discrepancies in dipole moments or vibrational frequencies may arise due to solvent effects (DFT often assumes gas phase). Calibrate using experimental 1H NMR J^1\text{H NMR } J-couplings or XRD bond lengths .

Q. What strategies mitigate side reactions (e.g., debromination or difluoromethyl hydrolysis) during functionalization of this compound?

  • Methodology :

  • Protection : Temporarily protect the ketone group (e.g., acetal formation) before nucleophilic substitutions .
  • Reaction Medium : Use anhydrous solvents (THF, DMF) and inert atmospheres to prevent hydrolysis. For metal-catalyzed couplings (e.g., Suzuki), ensure Pd catalysts are compatible with Br and F substituents .
  • Byproduct Analysis : Employ HPLC-MS to detect debrominated species (e.g., loss of Br via radical pathways) .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules, and what assay designs validate its pharmacological potential?

  • Methodology :

  • Derivatization : React the bromomethyl group with amines or thiols to generate prodrugs or enzyme inhibitors. For example, reductive amination with ethylamine (using NaBH4\text{NaBH}_4) forms secondary amines .
  • Bioassays :
  • Antimicrobial : Test against Gram-positive/negative bacteria via MIC assays, referencing protocols for related bromophenyl ketones .
  • Kinase Inhibition : Use fluorescence polarization assays to measure IC50_{50} values against kinases (e.g., EGFR) .

Q. What crystallographic challenges arise from the difluoromethyl group, and how do thermal parameters affect structural accuracy?

  • Methodology :

  • Disorder Modeling : If the difluoromethyl group exhibits rotational disorder, refine using PART instructions in SHELXL .
  • Thermal Motion : High UisoU_{\text{iso}} values for fluorine atoms may indicate dynamic disorder. Apply restraints (e.g., SIMU, DELU) to improve model stability .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-F···H contacts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.